molecular formula C28H25N3O3S B610716 4-{5-(6-Methoxynaphthalen-2-Yl)-1-Methyl-2-[2-Methyl-4-(Methylsulfonyl)phenyl]-1h-Imidazol-4-Yl}pyridine CAS No. 956613-01-7

4-{5-(6-Methoxynaphthalen-2-Yl)-1-Methyl-2-[2-Methyl-4-(Methylsulfonyl)phenyl]-1h-Imidazol-4-Yl}pyridine

Cat. No. B610716
CAS RN: 956613-01-7
M. Wt: 483.59
InChI Key: ZDSNJSQTPLXCSG-UHFFFAOYSA-N
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Description

The compound “4-{5-(6-Methoxynaphthalen-2-Yl)-1-Methyl-2-[2-Methyl-4-(Methylsulfonyl)phenyl]-1h-Imidazol-4-Yl}pyridine” is a chemical with the CAS Number: 948557-43-5 . It has a molecular weight of 439.54 . The IUPAC name of the compound is 4-[4-(6-methoxy-2-naphthyl)-5-(4-pyridinyl)-1H-imidazol-2-yl]phenyl methyl sulfoxide .


Molecular Structure Analysis

The InChI code for the compound is 1S/C26H21N3O2S/c1-31-22-8-5-19-15-21(4-3-20(19)16-22)25-24(17-11-13-27-14-12-17)28-26(29-25)18-6-9-23(10-7-18)32(2)30/h3-16H,1-2H3,(H,28,29) . This provides a detailed description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .

Scientific Research Applications

Angiotensin II Antagonism

A study explored a series of compounds, including those with similar structures to 4-{5-(6-Methoxynaphthalen-2-Yl)-1-Methyl-2-[2-Methyl-4-(Methylsulfonyl)phenyl]-1H-Imidazol-4-Yl}pyridine, as potent angiotensin II antagonists. These compounds interact with AT1 receptors and were evaluated for their in vivo effects on blood pressure regulation in rats (Harmat et al., 1995).

Radiolabelling for AT1 Receptor Imaging

Another research utilized derivatives of the chemical, particularly [11C]L-159,884, for the development of radiolabelled nonpeptide angiotensin II antagonists. These compounds were used for imaging AT1 receptors, providing insights into receptor distribution and functioning (Hamill et al., 1996).

Molecular Structure Studies

A study on isomorphous structures, including methyl- and chloro-substituted small heterocyclic analogs, provided insights into molecular configurations and their potential applications in various fields like drug design and crystallography (Swamy et al., 2013).

Potential in Cardiotonic Therapy

Research involving similar imidazole compounds has indicated potential applications in cardiotonic therapy, particularly in the development of drugs with positive inotropic effects for conditions like congestive heart failure (Sircar et al., 1987).

Photophysical Properties in Copper(I) Complexes

A study on Cu(I) complexes with pyridine-imidazole ligands, including those related to this compound, explored their photophysical properties. These findings can be applied in material science and photovoltaic devices (Chen et al., 2019).

Synthesis and Biological Studies of Imidazole Derivatives

A study on the synthesis and characterization of imidazole derivatives, including 2-(4-methoxynaphthalen-1-yl)-1-(4-methoxyphenyl)-1H-phenanthro[9,10-d] imidazole, highlighted their potential pharmaceutical applications due to the biological activities of imidazole rings (Ramanathan, 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

4-[5-(6-methoxynaphthalen-2-yl)-1-methyl-2-(2-methyl-4-methylsulfonylphenyl)imidazol-4-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O3S/c1-18-15-24(35(4,32)33)9-10-25(18)28-30-26(19-11-13-29-14-12-19)27(31(28)2)22-6-5-21-17-23(34-3)8-7-20(21)16-22/h5-17H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDSNJSQTPLXCSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)C)C2=NC(=C(N2C)C3=CC4=C(C=C3)C=C(C=C4)OC)C5=CC=NC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{5-(6-Methoxynaphthalen-2-Yl)-1-Methyl-2-[2-Methyl-4-(Methylsulfonyl)phenyl]-1h-Imidazol-4-Yl}pyridine
Reactant of Route 2
Reactant of Route 2
4-{5-(6-Methoxynaphthalen-2-Yl)-1-Methyl-2-[2-Methyl-4-(Methylsulfonyl)phenyl]-1h-Imidazol-4-Yl}pyridine
Reactant of Route 3
Reactant of Route 3
4-{5-(6-Methoxynaphthalen-2-Yl)-1-Methyl-2-[2-Methyl-4-(Methylsulfonyl)phenyl]-1h-Imidazol-4-Yl}pyridine
Reactant of Route 4
4-{5-(6-Methoxynaphthalen-2-Yl)-1-Methyl-2-[2-Methyl-4-(Methylsulfonyl)phenyl]-1h-Imidazol-4-Yl}pyridine
Reactant of Route 5
Reactant of Route 5
4-{5-(6-Methoxynaphthalen-2-Yl)-1-Methyl-2-[2-Methyl-4-(Methylsulfonyl)phenyl]-1h-Imidazol-4-Yl}pyridine
Reactant of Route 6
Reactant of Route 6
4-{5-(6-Methoxynaphthalen-2-Yl)-1-Methyl-2-[2-Methyl-4-(Methylsulfonyl)phenyl]-1h-Imidazol-4-Yl}pyridine

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